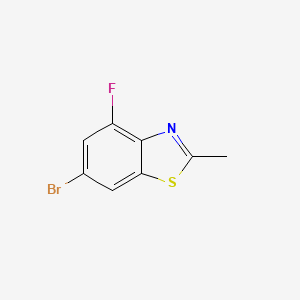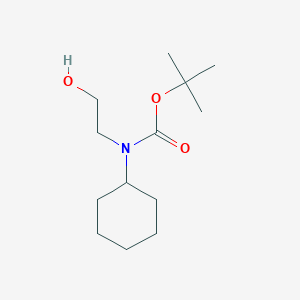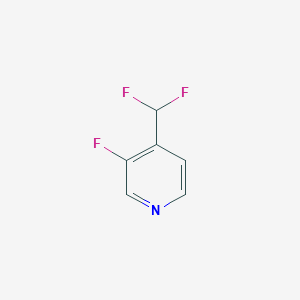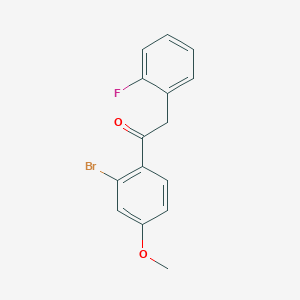
1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one
Descripción general
Descripción
1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one, also known as BMF-FPE, is a novel compound with potential applications in scientific research. It is a halogenated aromatic compound with a unique structure, and its synthesis has been the subject of several studies. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats
- The compound has been studied in the context of its metabolism in rats. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest multiple metabolic pathways for this type of compound in rats (Kanamori et al., 2002).
Synthesis and Antimicrobial Activities
- A study by Sherekar et al. (2021) explored the synthesis of related compounds, including 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. These synthesized compounds demonstrated significant antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Sherekar et al., 2021).
Organometallics and Catalysis
- Research by Bustelo et al. (2007) involved the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol, a compound structurally similar to 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one, demonstrating applications in creating organometallic compounds and exploring catalytic processes (Bustelo et al., 2007).
Synthesis and Liquid Crystalline Properties
- Percec and Zuber (1992) investigated the synthesis of compounds including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, closely related to the compound . They examined the phase transition temperatures and thermodynamic parameters, providing insights into the liquid crystalline properties of these compounds (Percec & Zuber, 1992).
Potential Radiotracer Applications
- Katoch-Rouse and Horti (2003) explored the synthesis of a compound including a 4-methoxyphenyl group for potential radiotracer applications in studying cannabinoid receptors using positron emission tomography, showing another avenue of research for similar compounds (Katoch-Rouse & Horti, 2003).
Biodegradation Studies
- Satsuma and Masuda (2012) investigated the dechlorination of methoxychlor, which contains a 4-methoxyphenyl group, by various bacterial species. This research highlights the potential environmental applications in understanding the biodegradation of similar compounds (Satsuma & Masuda, 2012).
Propiedades
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO2/c1-19-11-6-7-12(13(16)9-11)15(18)8-10-4-2-3-5-14(10)17/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQQPOSHHPZVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




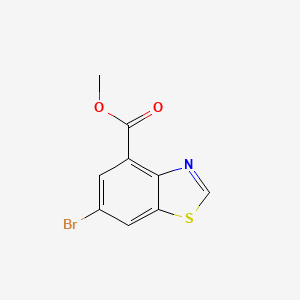



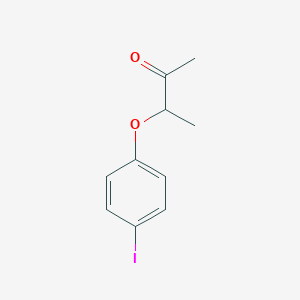

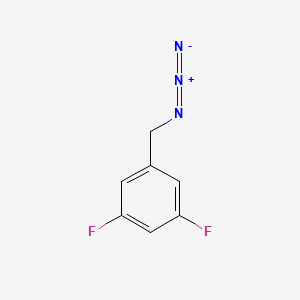
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)
